molecular formula C18H22O8 B11156905 4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl beta-D-glucopyranoside

4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl beta-D-glucopyranoside

Cat. No.: B11156905
M. Wt: 366.4 g/mol
InChI Key: HEGJAFKWWWQSLT-SOGIYBJLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ETHYL-7-METHYL-5-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}-2H-CHROMEN-2-ONE is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with ethyl, methyl, and a trihydroxy oxan-2-yl group. The presence of multiple hydroxyl groups and the chromen-2-one core makes this compound interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ETHYL-7-METHYL-5-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}-2H-CHROMEN-2-ONE typically involves multi-step organic reactions. One common approach is to start with the chromen-2-one core and introduce the ethyl and methyl groups through alkylation reactions. The trihydroxy oxan-2-yl group can be introduced via glycosylation reactions using appropriate glycosyl donors and catalysts .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors, temperature control, and continuous monitoring of reaction progress. The use of catalysts and solvents that facilitate the desired transformations is also crucial .

Chemical Reactions Analysis

Types of Reactions

4-ETHYL-7-METHYL-5-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of quinones, while reduction of the chromen-2-one core can yield dihydro derivatives .

Mechanism of Action

The mechanism of action of 4-ETHYL-7-METHYL-5-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}-2H-CHROMEN-2-ONE involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the chromen-2-one core can interact with enzymes and receptors. These interactions can modulate various biological processes, including oxidative stress, inflammation, and cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 4-ETHYL-7-METHYL-5-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}-2H-CHROMEN-2-ONE apart is its unique combination of the chromen-2-one core with the trihydroxy oxan-2-yl group. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H22O8

Molecular Weight

366.4 g/mol

IUPAC Name

4-ethyl-7-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one

InChI

InChI=1S/C18H22O8/c1-3-9-6-13(20)24-10-4-8(2)5-11(14(9)10)25-18-17(23)16(22)15(21)12(7-19)26-18/h4-6,12,15-19,21-23H,3,7H2,1-2H3/t12-,15-,16+,17-,18-/m1/s1

InChI Key

HEGJAFKWWWQSLT-SOGIYBJLSA-N

Isomeric SMILES

CCC1=CC(=O)OC2=C1C(=CC(=C2)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

Canonical SMILES

CCC1=CC(=O)OC2=C1C(=CC(=C2)C)OC3C(C(C(C(O3)CO)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.